
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromothiophene groups attached to the fluorene core, along with two octyl chains. It is primarily used in the field of organic electronics due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Coupling Reaction: The brominated thiophene is then coupled with 2,7-dibromo-9,9-dioctylfluorene using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Larger conjugated systems with extended π-electron networks.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: Employed in the development of new materials with unique optical and electronic characteristics.
Photothermal Therapy: Investigated for use in photothermal therapy for cancer treatment due to its ability to convert light into heat.
Sensors: Utilized in the development of sensors for detecting various chemical and biological analytes.
Mechanism of Action
The mechanism of action of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is primarily based on its electronic properties. The compound can absorb light and convert it into electrical or thermal energy. In organic electronics, it acts as a semiconductor, facilitating the transport of charge carriers. In photothermal therapy, it absorbs near-infrared light and converts it into heat, leading to the thermal ablation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is unique due to its combination of bromothiophene and dioctylfluorene moieties, which impart distinct electronic properties. This makes it particularly suitable for applications in organic electronics and photothermal therapy, where efficient light absorption and charge transport are crucial.
Properties
CAS No. |
887707-05-3 |
|---|---|
Molecular Formula |
C37H44Br2S2 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
2-bromo-5-[7-(5-bromothiophen-2-yl)-9,9-dioctylfluoren-2-yl]thiophene |
InChI |
InChI=1S/C37H44Br2S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)31-25-27(33-19-21-35(38)40-33)15-17-29(31)30-18-16-28(26-32(30)37)34-20-22-36(39)41-34/h15-22,25-26H,3-14,23-24H2,1-2H3 |
InChI Key |
GLKCPGGHMPJTKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(S3)Br)C4=C1C=C(C=C4)C5=CC=C(S5)Br)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
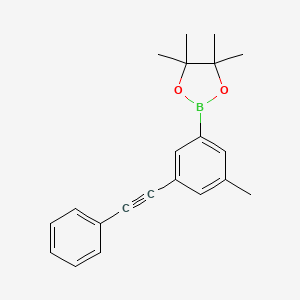
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
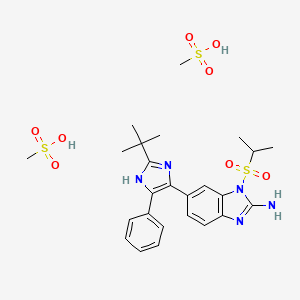
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
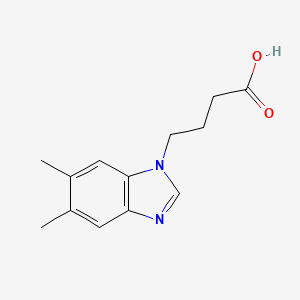
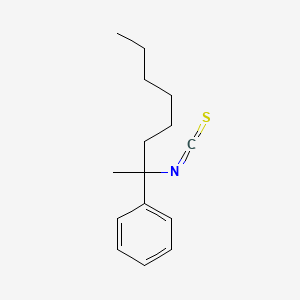
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
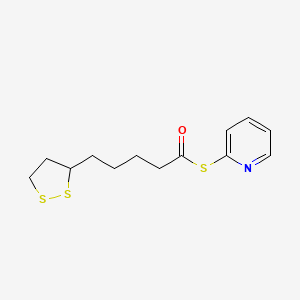
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
